5,6-Dihydrocyclopenta[b]thiophen-4-one
Overview
Description
5,6-Dihydrocyclopenta[b]thiophen-4-one is a heterocyclic compound with the molecular formula C7H6OS It is a sulfur-containing compound that features a fused cyclopentane and thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dihydrocyclopenta[b]thiophen-4-one can be synthesized through the condensation of two molecules of propanedioic acid. This reaction typically occurs in a catalytic fashion at elevated temperatures, around 160 degrees Celsius . Another synthetic route involves the preparation of thiophene-fused cyclopentadienyl titanium complexes, which can be achieved without chromatography purification on a large scale .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be adapted for large-scale production. The use of catalytic processes and high-temperature conditions are common in industrial settings to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrocyclopenta[b]thiophen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5,6-Dihydrocyclopenta[b]thiophen-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,6-Dihydrocyclopenta[b]thiophen-4-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Its sulfur atom can participate in coordination chemistry, influencing the reactivity and stability of the resulting complexes. Additionally, the compound’s ability to undergo electrophilic substitution reactions makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]thiophene: Lacks the dihydro and ketone functionalities.
Thiophene: A simpler sulfur-containing heterocycle without the fused cyclopentane ring.
Cyclopentadienone: Contains a similar cyclopentane ring but lacks the sulfur atom.
Uniqueness
5,6-Dihydrocyclopenta[b]thiophen-4-one is unique due to its fused ring system that combines the properties of both cyclopentane and thiophene. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
5,6-dihydrocyclopenta[b]thiophen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBLGOHFGYWCRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365716 | |
Record name | 5,6-dihydrocyclopenta[b]thiophen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5650-51-1 | |
Record name | 5,6-dihydrocyclopenta[b]thiophen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H-cyclopenta[b]thiophen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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